molecular formula C16H18FN3O2S B2887839 N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide CAS No. 1020453-09-1

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide

Cat. No.: B2887839
CAS No.: 1020453-09-1
M. Wt: 335.4
InChI Key: UFUGYHOAKHONOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core. Key structural attributes include:

  • Core structure: A fused thiophene-pyrazole system with a ketone group at position 3.
  • Substituents: A 4-fluorophenyl group at position 2, which enhances electronic interactions and metabolic stability due to fluorine’s electronegativity.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-10(2)7-15(21)18-16-13-8-23(22)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUGYHOAKHONOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333150
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1020453-09-1
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: The synthesis begins with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of Methylbutanamide Side Chain: The final step involves the attachment of the methylbutanamide side chain through an amide coupling reaction, typically using reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the employment of robust catalytic systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs primarily differ in the amide side chain and aryl substituents. Below is a systematic comparison:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS No.) Core Structure Amide Substituent Molecular Weight Key Features
Target Compound (CAS Not Provided) Thieno[3,4-c]pyrazole 3-Methylbutanamide ~365.4 (calc.) Branched aliphatic chain; moderate lipophilicity
N-[2-(4-Fluorophenyl)-...-4-phenylbutanamide (1007475-91-3) Same core 4-Phenylbutanamide Not Provided Aromatic phenyl group; increased π-π interactions
N-[2-(4-Fluorophenyl)-...adamantane-1-carboxamide (958612-97-0) Same core Adamantane-1-carboxamide 413.51 Rigid adamantane group; enhanced steric bulk
N-[2-(4-Fluorophenyl)-...2-(3-methylphenyl)acetamide (1008921-15-0) Same core 2-(3-Methylphenyl)acetamide 383.44 Methyl-substituted aryl; balanced lipophilicity
N-[2-(4-Fluorophenyl)-...furan-2-carboxamide (1020048-57-0) Same core Furan-2-carboxamide Not Provided Heterocyclic furan; potential hydrogen bonding
N-[2-(4-Methoxyphenyl)-...cyclohexanecarboxamide (958587-50-3) Thieno[3,4-c]pyrazole Cyclohexanecarboxamide 373.50 Cyclohexane ring; conformational flexibility

Impact of Substituent Variations

  • Lipophilicity : The 3-methylbutanamide’s branched aliphatic chain likely offers intermediate lipophilicity, whereas adamantane () and cyclohexane () substituents increase hydrophobicity.
  • Steric Considerations : Adamantane-1-carboxamide () introduces significant steric hindrance, which may limit binding to shallow protein pockets but enhance selectivity.
  • Pharmacokinetics : Aromatic substituents (e.g., 4-phenylbutanamide, ) may improve metabolic stability compared to heterocyclic furan derivatives ().

Research Implications

  • Structure-Activity Relationships (SAR) : Modifications to the amide side chain are critical for optimizing target engagement. For instance, rigid groups like adamantane () may favor specific kinase conformations, while flexible chains (e.g., 3-methylbutanamide) could improve solubility.
  • Synthetic Feasibility: The thienopyrazole core is synthetically accessible, as evidenced by multiple derivatives in commercial catalogs ().
  • Unresolved Questions: Limited biological data in the provided evidence preclude definitive conclusions about potency or toxicity. Further studies should prioritize assays comparing binding affinities across analogs.

Biological Activity

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a 4-fluorophenyl substituent and an amide group. The fluorine atom enhances lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds with thieno[3,4-c]pyrazole frameworks have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.
  • Neuroprotective Properties : Certain analogs have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide and related compounds:

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB signaling
NeuroprotectionModulation of oxidative stress
AntimicrobialDisruption of bacterial cell wall

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of similar thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound demonstrated a reduction in edema and inflammatory cytokine levels. This suggests that it may be effective in treating conditions like rheumatoid arthritis .
  • Neuroprotective Effects : Research on neurodegenerative models showed that compounds similar to N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide could protect neuronal cells from oxidative damage induced by glutamate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.